

Diallyl Trisulfide: A Deep Dive into its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the therapeutic potential of DATS. The information is tailored for researchers, scientists, and drug development professionals seeking to explore DATS as a lead compound for novel therapeutic interventions.

Core Mechanisms of Action

DATS exerts its beneficial effects through a multi-pronged approach, primarily by modulating cellular redox balance and inflammatory signaling cascades. Its actions can be broadly categorized into antioxidant and anti-inflammatory effects, which are intricately linked.

Antioxidant Properties

The antioxidant capacity of DATS is attributed to several mechanisms[1]:

- Direct Radical Scavenging: DATS can directly neutralize reactive oxygen species (ROS),
 thereby mitigating oxidative damage to cellular components.[1]
- Enhancement of Antioxidant Enzyme Activity: DATS upregulates the expression and activity
 of crucial antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione



peroxidase (GSH-Px), bolstering the body's endogenous antioxidant defenses.[1]

 Activation of the Nrf2-ARE Pathway: A key mechanism of DATS-mediated antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3] DATS has been shown to interact with Keap1, a cytosolic repressor of Nrf2, leading to Nrf2's translocation to the nucleus and subsequent transcription of antioxidant genes.[4]

Anti-inflammatory Properties

DATS demonstrates robust anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response[1][5]:

- Inhibition of the NF-κB Pathway: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[6]
- Modulation of MAPK Signaling: DATS has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli, including inflammatory signals.[1][5]
- Downregulation of Pro-inflammatory Mediators: DATS effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][6] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process.[6][7]

Quantitative Data on Diallyl Trisulfide's Bioactivity

The following tables summarize the quantitative effects of DATS on various antioxidant and anti-inflammatory markers from key in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Effects of Diallyl Trisulfide



Cell Line	Inducing Agent	DATS Concentration	Outcome	Reference
H9c2 Cardiomyocytes	High Glucose	10 μΜ	Significantly reduced intracellular ROS levels and caspase-3 activity.	[8]
Human Breast Epithelial Cells	Benzo[a]Pyrene (1 μΜ)	40-80 μM	Significantly attenuated the increase in 8-OHdG levels (a marker of oxidative DNA damage).	[9]
C2C12 Myoblasts	Hydrogen Peroxide (H₂O₂)	Not Specified	Attenuated H ₂ O ₂ -induced growth inhibition, DNA damage, and apoptosis by suppressing ROS generation.	[10]
Hepatic Stellate Cells (HSCs)	Hydrogen Peroxide (H₂O₂)	Not Specified	Decreased intracellular levels of ROS and lipid peroxidation (LPO), and increased intracellular levels of glutathione (GSH).	[11]



Table 2: In Vitro Anti-inflammatory Effects of **Diallyl Trisulfide**

Cell Line	Inducing Agent	DATS Concentration	Outcome	Reference
RAW 264.7 Macrophages	Lipopolysacchari de (LPS)	Non-toxic concentrations	Inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE ₂). Attenuated the release of TNF-α and IL-1β.	[6]
A549 Cells	Naphthalene	Not Specified	Inhibited the production of naphthalene-induced ROS. Reduced the production of TNF- α , IL-6, and IL-8.	[1]
BV2 Microglia	Lipopolysacchari de (LPS)	150 μΜ	Suppressed LPS-stimulated expression of TLR4 and MyD88.	[12]
Primary Effusion Lymphoma (PEL) Cells	-	Not Specified	Inhibited NF-ĸB signaling and induced apoptosis.	[13]

Table 3: In Vivo Effects of **Diallyl Trisulfide**

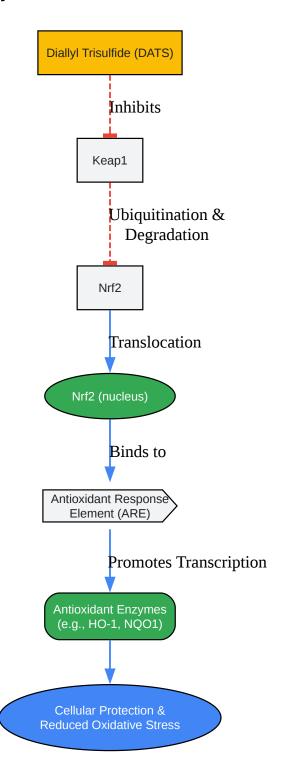


Animal Model	Condition	DATS Dosage	Outcome	Reference
Kunming Mice	Naphthalene- induced lung injury	Not Specified	Inhibited the production of serum nitric oxide (NO) and myeloperoxidase (MPO) in the lungs.	[1]
Rats	Arsenic-induced renal injury	Not Specified	Protected against oxidative stress-mediated renal injury.	[2]
Streptozotocin- treated Diabetic Rats	Hyperglycemia	40 mg/kg BW	Protected against hyperglycemia- induced ROS- mediated apoptosis in cardiomyocytes.	[8]
BALB/c Mice	Tobacco smoke- induced bladder changes	Not Specified	Reversed tobacco smoke- induced NF-кВ pathway activation, epithelial- mesenchymal transition (EMT), and acquisition of cancer stem cell (CSC) properties.	[14]

Signaling Pathway Visualizations



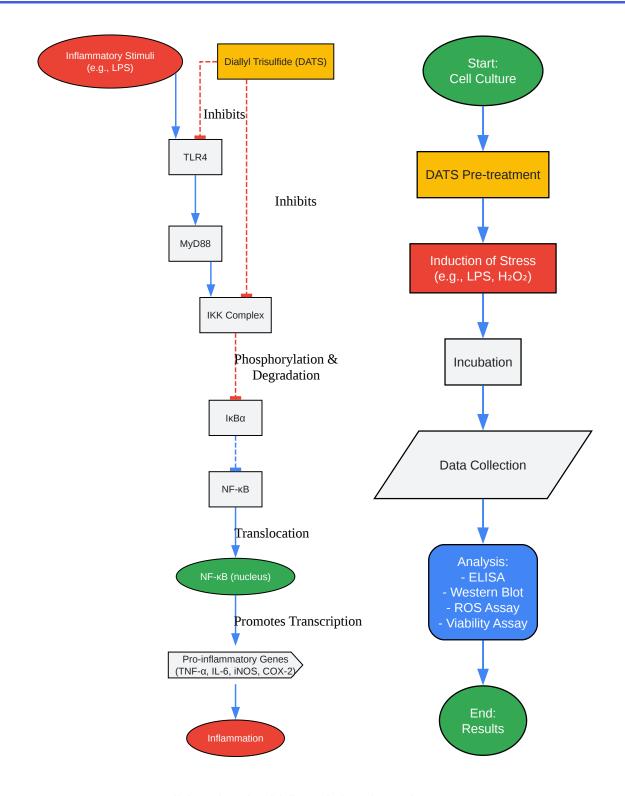
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Diallyl Trisulfide**.



Click to download full resolution via product page

Caption: DATS activates the Nrf2-ARE antioxidant pathway.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Keap1 cysteine 288 as a potential target for diallyl trisulfide-induced Nrf2 activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclooxygenase-2 by diallyl sulfides (DAS) in HEK 293T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant effects of diallyl trisulfide on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gpb.sav.sk [gpb.sav.sk]
- 11. Diallyl Trisulfide Suppresses Oxidative Stress-Induced Activation of Hepatic Stellate Cells through Production of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl Trisulfide Suppresses the Production of Lipopolysaccharide-induced Inflammatory Mediators in BV2 Microglia by Decreasing the NF-kB Pathway Activity Associated With Toll-like Receptor 4 and CXCL12/CXCR4 Pathway Blockade PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diallyl trisulfide induces apoptosis by suppressing NF-kB signaling through destabilization of TRAF6 in primary effusion lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-kB pathway in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diallyl Trisulfide: A Deep Dive into its Antioxidant and Anti-inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029840#diallyl-trisulfide-antioxidant-and-anti-inflammatory-properties]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com